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Compound of Interest

Compound Name: 2-Cyclohexylidenecyclohexanone

Cat. No.: B092620

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Cyclohexylidenecyclohexanone (CAS No. 1011-12-7), a key intermediate in various
chemical syntheses. The following sections detail its nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, offering insights into its structural features.
This document is intended to serve as a valuable resource for researchers in organic synthesis,
medicinal chemistry, and drug development.

Molecular Structure and Properties

2-Cyclohexylidenecyclohexanone is an a,3-unsaturated ketone with the molecular formula
C12H180 and a molecular weight of 178.27 g/mol .[1][2] Its structure, featuring a
cyclohexylidene group attached to a cyclohexanone ring, gives rise to its characteristic
spectroscopic properties.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The *H and 3C NMR data for 2-Cyclohexylidenecyclohexanone are summarized
below.
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'H NMR Spectroscopy

While a publicly available, experimentally validated *H NMR spectrum with full peak
assignments is not readily available in the searched literature, predicted data suggests that the
protons on the a-carbons to the carbonyl group are expected to appear in the range of 2.0-2.5
ppm. The remaining methylene protons of the cyclohexyl rings would likely produce a complex
multiplet in the upfield region of the spectrum.

3C NMR Spectroscopy

The 3C NMR spectrum provides information on the different carbon environments within the
molecule. The experimental data for 2-Cyclohexylidenecyclohexanone is presented in Table
1.

Table 1: 3C NMR Spectroscopic Data for 2-Cyclohexylidenecyclohexanone

Chemical Shift (8) ppm Assighment
200.5 C=0 (Carbonyl)
149.8 C=C (Quaternary)
125.7 C=C (Quaternary)
38.6 CH2

31.8 CH:2

28.8 CH:2

28.3 CH2

26.9 CH:

25.0 CH2

23.2 CH2

Note: Specific assignments for the individual CH2 peaks may vary and would require further 2D
NMR analysis for definitive confirmation.
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Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 2-Cyclohexylidenecyclohexanone exhibits characteristic absorption bands for an
a,B-unsaturated ketone.

Table 2: Infrared (IR) Spectroscopic Data for 2-Cyclohexylidenecyclohexanone

Wavenumber (cm~?) Assignment Intensity

~2930 C-H Stretch (Aliphatic) Strong

~2855 C-H Stretch (Aliphatic) Strong
C=0 Stretch (a,B-unsaturated

~1685 Strong
Ketone)

~1615 C=C Stretch (Alkene) Medium

~1450 C-H Bend (Methylene) Medium

The strong absorption band around 1685 cm~1 is indicative of the conjugated carbonyl group, a
hallmark of a,3-unsaturated ketones. The presence of a C=C stretching vibration further
confirms the unsaturation in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. The electron ionization (EI) mass spectrum of 2-
Cyclohexylidenecyclohexanone shows a molecular ion peak and several characteristic
fragment ions.

Table 3: Mass Spectrometry Data for 2-Cyclohexylidenecyclohexanone
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miz Relative Intensity (%) Proposed Fragment
178 100 [M]* (Molecular lon)
150 45 [M - COJ*

135 55 [M - CsH7]*

121 60 [M - CaHs]*

107 40 [M - CsHa1]*

93 50 [C7Hs]*

79 65 [CeH7]*

The base peak in the mass spectrum is the molecular ion peak at m/z 178. A prominent
fragment is observed at m/z 150, corresponding to the loss of a neutral carbon monoxide
molecule, which is a common fragmentation pathway for cyclic ketones. Alpha-cleavage, the
breaking of the bond adjacent to the carbonyl group, also contributes to the fragmentation
pattern.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data
presented.

NMR Spectroscopy

o Sample Preparation: Approximately 10-20 mg of 2-Cyclohexylidenecyclohexanone is
dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCIs) in a standard 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0O ppm).

o Data Acquisition: The *H and 3C NMR spectra are recorded on a 400 MHz or higher field
NMR spectrometer. For 33C NMR, a proton-decoupled sequence is typically used to simplify
the spectrum and enhance the signal-to-noise ratio.

o Data Processing: The acquired free induction decays (FIDs) are Fourier transformed,
phased, and baseline corrected. The chemical shifts are referenced to the TMS signal.
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IR Spectroscopy

o Sample Preparation: A small amount of the neat liquid sample is placed between two
potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively,
for a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry
KBr powder and pressing it into a transparent disk.

o Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR)
spectrometer, typically in the range of 4000-400 cm~1. A background spectrum of the empty
sample holder or pure KBr pellet is recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry

o Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas
chromatography (GC) system for separation and purification.

« lonization: Electron ionization (EI) is a common method for this type of molecule, where the
sample is bombarded with a high-energy electron beam (typically 70 eV).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: The abundance of each ion is measured by a detector, generating the mass
spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Cyclohexylidenecyclohexanone.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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